molecular formula C18H14N4O3S B11707655 (2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide

(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide

Cat. No.: B11707655
M. Wt: 366.4 g/mol
InChI Key: YSBYVEAOCRILDW-XDHOZWIPSA-N
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Description

(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide is a complex organic compound characterized by its unique structural features. This compound contains a furan ring substituted with a nitrophenyl group and a hydrazinecarbothioamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide typically involves the condensation of 5-(2-nitrophenyl)furan-2-carbaldehyde with N-phenylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or chlorinating agents.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated furan derivatives.

Scientific Research Applications

(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structural features suggest potential interactions with cellular proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide stands out due to its combination of a furan ring with a nitrophenyl group and a hydrazinecarbothioamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H14N4O3S

Molecular Weight

366.4 g/mol

IUPAC Name

1-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C18H14N4O3S/c23-22(24)16-9-5-4-8-15(16)17-11-10-14(25-17)12-19-21-18(26)20-13-6-2-1-3-7-13/h1-12H,(H2,20,21,26)/b19-12+

InChI Key

YSBYVEAOCRILDW-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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